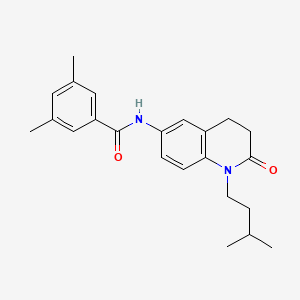

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-15(2)9-10-25-21-7-6-20(14-18(21)5-8-22(25)26)24-23(27)19-12-16(3)11-17(4)13-19/h6-7,11-15H,5,8-10H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUHFXQYUEZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

Attachment of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethylbenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

Substituent Flexibility: The target compound’s isopentyl group contrasts with the butylamino (1x) and benzylamino (2j) moieties, which may alter steric effects and HDAC isoform selectivity.

Heterocyclic Core: Unlike tetrahydroquinolin, compounds like 6j (tetrazole core) and 2p (dual benzamide groups) exhibit distinct electronic properties, affecting zinc-binding affinity (critical for HDAC inhibition) .

Hydroxamic Acid vs. Benzamide : Most analogues (e.g., 1x, 2j) incorporate hydroxamic acid (-CONHOH) for zinc chelation, whereas the target compound lacks this group, suggesting a divergent mechanism or reduced HDAC potency .

Pharmacological Implications

While direct IC50 or toxicity data for the target compound is unavailable, structural trends from analogues provide insights:

- Lipophilicity : The isopentyl chain may improve blood-brain barrier penetration compared to polar groups (e.g., hydroxycarbamoyl in 1x) but could increase off-target binding risks .

- Selectivity: Tetrahydroquinolin’s rigidity may enhance selectivity over flexible peptoid-based inhibitors (e.g., 6j), which show broader isoform interactions .

- Synthetic Viability : The target compound’s absence of hydroxamic acid simplifies synthesis compared to 1x or 2j, which require multi-step hydroxamate incorporation .

Thermal Stability and Purity

- Melting Points : The target compound’s thermal stability remains uncharacterized, but analogues with rigid cores (e.g., 2j, mp 194°C) exhibit higher thermal stability than flexible derivatives (e.g., 6j, mp 98°C) .

- Purity : Peptoid-based analogues (e.g., 2j, >99% purity) demonstrate optimized synthetic protocols, suggesting room for refinement in the target compound’s synthesis .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and a dimethylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects, antibacterial properties, and interactions with cannabinoid receptors.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.4 g/mol. Its structure can be represented as follows:

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

1. Neuroprotective Effects

Research indicates that compounds with similar tetrahydroquinoline structures exhibit neuroprotective properties. In vitro studies have demonstrated that these derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antibacterial Activity

The compound's sulfonamide group is associated with antibacterial properties. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains by inhibiting folate synthesis pathways essential for bacterial growth. This mechanism positions the compound as a candidate for developing new antibiotics .

3. Interaction with Cannabinoid Receptors

Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors (CB1 and CB2). This interaction could influence appetite regulation and metabolic processes, making it relevant in the context of obesity and metabolic disorders.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It could act as an agonist or antagonist at cannabinoid receptors.

- Signal Transduction Pathways : The compound may alter cellular signaling pathways that lead to changes in gene expression and cellular responses .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death in models of oxidative stress. |

| Study B | Antibacterial | Showed efficacy against Gram-positive and Gram-negative bacteria via folate pathway inhibition. |

| Study C | Cannabinoid Interaction | Found modulation of CB1 receptor activity influencing appetite regulation in animal models. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how are purity and yield optimized?

The compound is synthesized via multicomponent reactions involving condensation of tetrahydroquinoline precursors with substituted benzamides. Key steps include:

- Use of isocyanides or activated esters for amide bond formation (e.g., benzyl or isopentyl isocyanides) .

- Controlled reaction conditions (e.g., 40–60°C in DMF or THF) to minimize side reactions .

- Purification via recrystallization or column chromatography, with HPLC validation (purity >95%) . Yield optimization relies on stoichiometric balancing of reactants and catalyst selection (e.g., Pd-mediated coupling for regioselectivity) .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation employs:

- 1H/13C-NMR spectroscopy : Characteristic peaks for the isopentyl group (δ ~2.23 ppm for methyl protons) and tetrahydroquinoline carbonyl (δ ~167–171 ppm in 13C-NMR) .

- HRMS : Exact mass determination (e.g., calculated vs. observed [M+H]+) to confirm molecular formula .

- X-ray crystallography (if applicable) for resolving stereochemical ambiguities .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening includes:

- Enzyme inhibition assays : HDAC or kinase inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives for HDACs) .

- Cytotoxicity profiling : IC50 determination in cancer cell lines (e.g., MTT assays) .

- Solubility and stability studies in physiological buffers to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between in vitro and in vivo models for this compound?

Contradictions often arise from pharmacokinetic variability. Mitigation strategies include:

- Metabolic profiling : LC-MS/MS analysis to identify active metabolites or degradation products .

- Plasma protein binding assays : Evaluate free drug availability using equilibrium dialysis .

- Dose-response optimization : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. What computational approaches are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

SAR analysis leverages:

- Molecular docking : Predict binding modes to targets like HDACs or kinases (e.g., using AutoDock Vina with crystallographic structures) .

- QSAR modeling : Correlate substituent effects (e.g., isopentyl chain length) with activity using descriptors like logP or polar surface area .

- MD simulations : Assess conformational stability of the tetrahydroquinoline core in biological environments .

Q. How can structural modifications reduce off-target toxicity while retaining potency?

Toxicity mitigation involves:

- Isosteric replacement : Substituting the 3,5-dimethylbenzamide group with bioisosteres (e.g., pyridine rings) to alter metabolism .

- Prodrug strategies : Masking the hydroxamic acid moiety (if present) to reduce reactive oxygen species generation .

- Toxicity screening : High-content imaging for apoptosis/necrosis markers in primary cells .

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization of analogs?

Complex spectra are deconvoluted using:

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crowded regions (e.g., aromatic protons at δ 6.80–7.40 ppm) .

- Variable-temperature NMR : Resolve dynamic effects in flexible regions (e.g., isopentyl side chains) .

- Isotopic labeling : 15N/13C-enriched analogs for unambiguous signal assignment .

Methodological Tables

Q. Table 1. Key NMR Assignments for Core Structure

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| 3,5-dimethylbenzamide CH3 | 2.23 (s) | Methyl protons | |

| Tetrahydroquinoline C=O | 167.5–171.4 | Carbonyl carbon | |

| Isopentyl CH2 | 1.10–1.50 (m) | Methylene protons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.